2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is an organic compound that features a complex structure with a methoxyphenyl group, a thiophenyl-pyridinyl moiety, and an acetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxybenzaldehyde, undergoes a reaction with an appropriate amine to form an imine intermediate.
Thiophenyl-Pyridinyl Intermediate: The thiophen-2-yl-pyridin-3-yl moiety is synthesized through a series of reactions involving thiophene and pyridine derivatives.
Coupling Reaction: The imine intermediate is then coupled with the thiophenyl-pyridinyl intermediate under reductive amination conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The nitro group, if present, can be reduced to an amine, which may be further functionalized.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: shares similarities with other acetamide derivatives, such as N-(2-pyridylmethyl)-2-(3-methoxyphenyl)acetamide and N-(2-thiophenylmethyl)-2-(3-methoxyphenyl)acetamide.
Thiophenyl-pyridinyl derivatives: Compounds like 2-(thiophen-2-yl)pyridine and its derivatives exhibit similar structural motifs and reactivity.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness in comparison to similar compounds
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-7-2-5-14(11-16)12-18(22)21-13-15-6-3-9-20-19(15)17-8-4-10-24-17/h2-11H,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPVJORVEAAVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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